Di-2,3-xylyl sulfone

Catalog No.
S3710536
CAS No.
27043-27-2
M.F
C16H18O2S
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-2,3-xylyl sulfone

CAS Number

27043-27-2

Product Name

Di-2,3-xylyl sulfone

IUPAC Name

1-(2,3-dimethylphenyl)sulfonyl-2,3-dimethylbenzene

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C16H18O2S/c1-11-7-5-9-15(13(11)3)19(17,18)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3

InChI Key

IOGPZWCEELGKFR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)C)C

Di-2,3-xylyl sulfone is an organic compound with the molecular formula C16H18O2SC_{16}H_{18}O_{2}S and a molecular weight of approximately 274.38 g/mol. It features two xylyl groups attached to a sulfone functional group, characterized by the presence of a sulfur atom bonded to two oxygen atoms and two carbon-containing groups. This compound is known for its potential applications in various chemical processes and materials science due to its unique structural properties .

Typical of sulfones, including:

  • Nucleophilic Substitution: The sulfone group can undergo nucleophilic attack, leading to the substitution of the sulfur atom's oxygen.
  • Reduction Reactions: It can be reduced to corresponding sulfides under specific conditions.
  • Oxidation: The compound can be oxidized to sulfonic acids or sulfinic acids, depending on the reagents used.

These reactions are significant in synthetic organic chemistry and materials science, where di-2,3-xylyl sulfone may serve as a precursor or intermediate .

The synthesis of di-2,3-xylyl sulfone typically involves:

  • Sulfonation of Xylyl Compounds: Starting from xylyl derivatives, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
  • Catalytic Methods: Catalysts may be employed to enhance the reaction efficiency and yield during the synthesis process.
  • Reflux Conditions: The reaction mixture is often heated under reflux to facilitate the formation of the sulfone bond.

These methods allow for the efficient production of di-2,3-xylyl sulfone in laboratory settings .

Di-2,3-xylyl sulfone finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer or additive in the synthesis of polymers with enhanced thermal stability.
  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its unique chemical properties.
  • Material Science: Utilized in developing materials with specific electrical or thermal properties.

These applications leverage the compound's structural characteristics and reactivity .

Interaction studies involving di-2,3-xylyl sulfone focus on its behavior in different chemical environments. Research indicates that it can interact with various nucleophiles and electrophiles, affecting its reactivity profile. Additionally, studies on its solubility and stability under various conditions provide insights into its practical applications in industrial processes .

Di-2,3-xylyl sulfone shares similarities with other sulfone compounds but has unique characteristics that distinguish it:

Compound NameMolecular FormulaKey Characteristics
Di-2,4-xylyl sulfoneC16H18O2SC_{16}H_{18}O_{2}SSimilar structure but different xylyl substitution pattern.
3,4-Xylyl sulfoneC16H18O2SC_{16}H_{18}O_{2}SDifferent positional isomer with potential variations in reactivity.
Diphenyl sulfoneC12H10O2SC_{12}H_{10}O_{2}SLacks xylyl groups; commonly used in polymer chemistry.

Di-2,3-xylyl sulfone's unique xylyl substituents contribute to its distinct physical and chemical properties compared to these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

274.10275099 g/mol

Monoisotopic Mass

274.10275099 g/mol

Heavy Atom Count

19

UNII

JQ863AV825

Wikipedia

Di-2,3-xylyl sulfone

Dates

Last modified: 08-20-2023

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